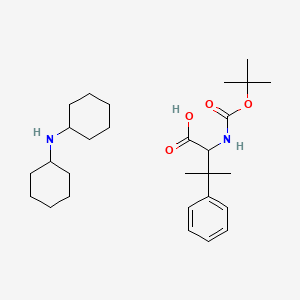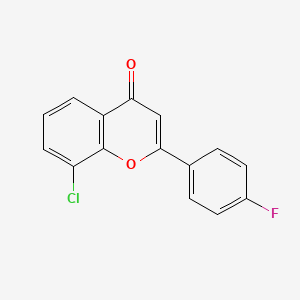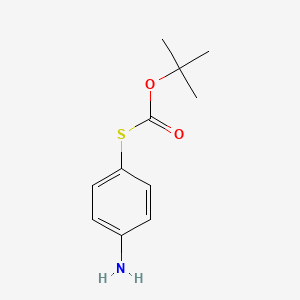![molecular formula C15H24AuClN2 B6360638 Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) CAS No. 852445-87-5](/img/structure/B6360638.png)
Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) is a gold complex featuring a chloro ligand and a 1,3-bis(cyclohexyl)imidazol-2-ylidene ligand. This compound is part of the N-heterocyclic carbene (NHC) family, known for its stability and versatility in various chemical reactions. It is widely used in catalysis and has shown potential in medicinal chemistry due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) typically involves the reaction of gold(I) chloride with the corresponding N-heterocyclic carbene ligand. The process can be summarized as follows:
Preparation of the N-heterocyclic carbene ligand: The ligand is synthesized by deprotonating the imidazolium salt precursor using a strong base such as potassium tert-butoxide.
Formation of the gold complex: The deprotonated ligand is then reacted with gold(I) chloride in an inert atmosphere, usually under nitrogen or argon, to form the desired gold complex.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk preparation of the N-heterocyclic carbene ligand: Using automated reactors to ensure consistent quality and yield.
Reaction with gold(I) chloride: Conducted in large-scale reactors with precise control over temperature and atmosphere to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) undergoes various types of chemical reactions, including:
Substitution reactions: The chloro ligand can be replaced by other ligands such as phosphines or thiolates.
Oxidative addition: The gold center can undergo oxidative addition reactions with halogens or other electrophiles.
Reductive elimination: The compound can participate in reductive elimination reactions to form new carbon-gold or gold-gold bonds.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a suitable nucleophile under mild conditions.
Oxidative addition: Requires the presence of an oxidizing agent and is usually conducted at elevated temperatures.
Reductive elimination: Often facilitated by heating or the addition of a reducing agent.
Major Products
Substitution reactions: Yield new gold complexes with different ligands.
Oxidative addition: Produce gold(III) complexes.
Reductive elimination: Result in the formation of new carbon-gold or gold-gold bonds.
科学研究应用
Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) has a wide range of applications in scientific research:
Catalysis: Used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.
Medicinal chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Material science: Employed in the synthesis of gold nanoparticles and other nanomaterials with unique properties.
Biological studies: Used to study the interaction of gold complexes with biological molecules and their potential therapeutic effects.
作用机制
The mechanism of action of Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) involves its interaction with specific molecular targets:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Protein interaction: It can interact with proteins involved in cell signaling pathways, leading to altered cellular functions.
DNA binding: The gold complex can bind to DNA, causing structural changes that affect gene expression and cell proliferation.
相似化合物的比较
Similar Compounds
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I): Similar structure but with different substituents on the imidazole ring.
Chloro[1,3-bis(mesityl)imidazol-2-ylidene]gold(I): Another NHC gold complex with mesityl groups instead of cyclohexyl groups.
Uniqueness
Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) is unique due to its:
Steric hindrance: The bulky cyclohexyl groups provide significant steric hindrance, affecting the compound’s reactivity and stability.
属性
IUPAC Name |
chloro-(1,3-dicyclohexylimidazol-2-ylidene)gold |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.Au.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;;/h11-12,14-15H,1-10H2;;1H/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKJGRQZUVOXSZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN(C2=[Au]Cl)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24AuClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B6360659.png)
